molecular formula C25H18N6O3S B2780641 N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1223764-70-2

N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2780641
CAS No.: 1223764-70-2
M. Wt: 482.52
InChI Key: PCMXZWNNTQOULZ-UHFFFAOYSA-N
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Description

The compound N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:

  • m-Tolyl-substituted 1,2,4-oxadiazole: Introduces lipophilicity and π-stacking capabilities.
  • 3-Cyanophenyl acetamide side chain: The electron-withdrawing cyano group may influence electronic properties and target binding.

This scaffold is structurally aligned with kinase inhibitors and antimicrobial agents, though specific biological data for this compound remains unreported in the provided evidence.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6O3S/c1-14-5-3-7-17(9-14)22-29-23(34-30-22)21-15(2)20-24(35-21)27-13-31(25(20)33)12-19(32)28-18-8-4-6-16(10-18)11-26/h3-10,13H,12H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXZWNNTQOULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC(=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and thienopyrimidine moieties is particularly noteworthy, as these structures are often associated with significant pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents .
  • Mechanism of Action : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. The activation of apoptotic pathways is often linked to increased expression of p53 and caspase activation .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Preliminary data suggest that related compounds exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains .
  • Fungal Activity : Similar derivatives have shown antifungal properties with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted by Maftei et al. explored the activity of oxadiazole derivatives against human leukemia cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than standard chemotherapeutic agents like doxorubicin, with IC50 values significantly lower than those observed for untreated controls .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against a panel of bacterial and fungal strains. The findings revealed promising activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .

Data Summary

Activity Cell Line/Organism IC50/MIC (µM) Reference
CytotoxicityMCF-710.38
CytotoxicityU-9378.5
AntibacterialS. aureus5.64
AntifungalC. albicans16.69

Comparison with Similar Compounds

Tabular Comparison of Key Compounds

Compound Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Thieno[2,3-d]pyrimidin 5-Methyl-4-oxo, m-tolyl-oxadiazole, 3-cyanophenyl High lipophilicity, potential kinase binding N/A
CPA () Thieno[3,2-c]pyridine Chlorophenyl, oxadiazole Analyzed via FTIR/HOMO-LUMO
Compound 266 () Thieno[3,2-d]pyrimidin Fluorophenyl, methylthio CK1δ inhibition
Derivatives Thieno[2,3-d]pyrimidin Amino, thioxo Antimicrobial activity

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